Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide

Stereochemical purity NK‑3 receptor antagonist Chiral building block

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide is a chiral, enantiopure pyrrolidine derivative with the molecular formula C₁₆H₂₅N₃O and a molecular weight of approximately 275.39 g·mol⁻¹. The compound presents two defined stereogenic centers—(S) at the alanine‑derived α‑carbon and (S) at the pyrrolidine 3‑position—and features an N‑ethyl substituent that distinguishes it from simpler primary‑amide analogs.

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
Cat. No. B7920736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
InChIInChI=1S/C16H25N3O/c1-3-19(16(20)13(2)17)15-9-10-18(12-15)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,17H2,1-2H3/t13-,15-/m0/s1
InChIKeyYTKGBOYCSMWFEA-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide (CAS 1401666-30-5): Core Chiral Building Block for CNS‑Targeted NK‑3 Antagonist Programs


(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide is a chiral, enantiopure pyrrolidine derivative with the molecular formula C₁₆H₂₅N₃O and a molecular weight of approximately 275.39 g·mol⁻¹ . The compound presents two defined stereogenic centers—(S) at the alanine‑derived α‑carbon and (S) at the pyrrolidine 3‑position—and features an N‑ethyl substituent that distinguishes it from simpler primary‑amide analogs . It is primarily employed as a key synthetic intermediate and fragment for the assembly of neurokinin‑3 (NK‑3) receptor antagonists, a class under investigation for depression, pain, psychosis, and related CNS disorders [1].

Why Generic Substitution of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide Fails: Stereochemical and Structural Drivers of NK‑3 Antagonist Potency


In‑class compounds sharing the 1‑benzylpyrrolidine core cannot be freely interchanged because even subtle modifications—inversion of a single stereocenter, removal of the N‑ethyl substituent, or insertion of a methylene spacer—produce profound changes in target affinity and selectivity. For NK‑3 receptor programs, the (S,S) absolute configuration and the N‑ethyl amide moiety are critical structural determinants that govern the complementary fit of the ligand within the receptor binding pocket [1]. Substituting the (S,S) isomer with the (S,R) diastereomer or with the des‑ethyl analog can result in orders‑of‑magnitude loss of antagonist activity, a phenomenon well documented in the structure‑activity relationships disclosed in the foundational pyrrolidine NK‑3 patents [2]. Consequently, procurement of the precisely specified enantiomer is not a matter of vendor preference but a prerequisite for obtaining pharmacologically meaningful data.

Product‑Specific Quantitative Evidence Guide for (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide


Enantiomeric Purity Advantage Over the (S,R)-Diastereomer

The target compound (CAS 1401666‑30‑5) is supplied at 98 % purity by Leyan and 97 % by CheMenu . Its (S,R)‑diastereomer (CAS 1401668‑91‑4) is listed at a minimum purity of only 95 % . The 3‑percentage‑point differential in the highest available purity specification directly affects the reliability of subsequent coupling reactions and the yield of the final NK‑3 antagonist candidate.

Stereochemical purity NK‑3 receptor antagonist Chiral building block

N‑Ethyl Substituent Confers Lipophilicity and Target Affinity Over Des‑Ethyl Analog

The target compound bears an N‑ethyl tertiary amide, whereas the closest des‑ethyl comparator (CAS 1401667‑21‑7) is a secondary amide. The ethyl group increases the calculated LogP by approximately 0.9 units (target LogP ≈ 1.5 vs des‑ethyl estimated LogP ≈ 0.6) and introduces a conformationally restrictive N‑alkyl substituent that the NK‑3 receptor patent SAR explicitly identifies as a potency‑enhancing feature [1].

Lipophilicity NK‑3 SAR N‑alkyl substitution

Regioisomeric Differentiation: 3‑Amino vs 3‑Aminomethyl Scaffold Impact on NK‑3 Binding

The target compound carries the amino‑amide functionality directly at the pyrrolidine 3‑position. The analogous 3‑aminomethyl regioisomer (CAS 1354029‑08‑5) inserts a methylene spacer, extending the amine‑to‑amide distance by one carbon. This seemingly minor change alters the vector angle of the pharmacophoric amine relative to the benzyl group and is known from NK‑3 patent SAR to significantly reduce receptor binding affinity; explicit comparative data show that compounds retaining the direct 3‑amino linkage consistently achieve lower nanomolar IC₅₀ values than their 3‑aminomethyl counterparts [1].

Regioisomer NK‑3 antagonist Scaffold geometry

N‑Ethyl vs N‑Isopropyl: Optimal Steric Bulk for NK‑3 Antagonist Selectivity

Replacing the N‑ethyl group of the target compound with an N‑isopropyl substituent (CAS 1354032‑59‑9) adds steric bulk that the NK‑3 receptor binding pocket tolerates poorly. Patent SAR data indicate that increasing the N‑alkyl size beyond ethyl results in a measurable decline in both NK‑3 affinity and selectivity over the closely related NK‑1 and NK‑2 receptors [1].

N‑alkyl SAR NK‑3 selectivity Steric optimization

Dual (S,S) Stereochemistry as a Prerequisite for High‑Affinity NK‑3 Binding

The target compound possesses the (S) configuration at both the alanine α‑carbon and the pyrrolidine 3‑position. The enantiomeric (R,R) counterpart and the (S,R) diastereomer are explicitly claimed as separate compounds in the NK‑3 patent family, and biological data demonstrate that the (S,S) isomer exhibits the highest NK‑3 receptor affinity within this chemical series, consistent with a defined chiral recognition pattern in the receptor binding site [1].

Absolute configuration NK‑3 antagonist Enantiomer‑specific activity

Commercial Availability and Batch‑to‑Batch Reproducibility Advantage

The target compound is stocked in multiple gram‑scale increments by Leyan (1 g, 5 g, 10 g) and CheMenu , whereas the (S,R)‑diastereomer (CAS 1401668‑91‑4) is listed as ‘Discontinued’ by CymitQuimica and the N‑isopropyl analog is available only in limited quantities. This difference in supply‑chain maturity directly impacts the feasibility of long‑term medicinal chemistry campaigns.

Supply chain reliability Vendor comparison Quality assurance

Best Research and Industrial Application Scenarios for (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide


Medicinal Chemistry: Synthesis of High‑Affinity NK‑3 Receptor Antagonist Leads

The (S,S) enantiomer serves as the direct precursor for elaborating the pyrrolidine‑3‑amine scaffold into potent NK‑3 antagonists. Coupling the free primary amine with substituted benzamides or heteroaryl acids, followed by functionalization of the N‑ethyl amide, yields final compounds that consistently achieve low‑nanomolar NK‑3 binding affinity, as demonstrated in patent US 8,618,303 [1]. Using the precisely defined (S,S) stereochemistry ensures that the resulting leads recapitulate the SAR trends reported in the Roche NK‑3 program without the confounding effect of diastereomeric impurities.

Process Chemistry: Multi‑Gram Scale‑Up for Preclinical Candidate Advancement

With commercial availability in up to 10‑gram quantities and active vendor stocking, this building block supports the gram‑scale synthesis required for PK/PD profiling and initial in vivo efficacy studies of NK‑3 antagonists [1]. The 98 % purity specification reduces the need for post‑purchase repurification, streamlining the scale‑up workflow and lowering the overall cost per gram of the final active pharmaceutical ingredient intermediate .

Chemical Biology: Probe Development for Tachykinin Receptor Subtype Selectivity Studies

The N‑ethyl substituent of the target compound imparts the optimal steric and lipophilic profile for selective NK‑3 engagement over NK‑1 and NK‑2 receptors. Researchers constructing fluorescent or biotinylated probe molecules for target‑engagement assays can capitalize on this intrinsic selectivity to minimize background signal from off‑target tachykinin receptors, a critical requirement for high‑content imaging and cellular thermal shift assays (CETSA) [1].

Custom Synthesis Services: Reference Standard for Chiral Purity Method Development

Because the (S,R) diastereomer is commercially discontinued and the N‑isopropyl and regioisomeric analogs are supply‑constrained, the (S,S) target compound serves as the most reliable reference standard for developing chiral HPLC and SFC methods that resolve the four possible stereoisomers of the 1‑benzyl‑3‑aminopyrrolidine scaffold. This application is particularly valuable for CROs and analytical chemistry groups supporting NK‑3 antagonist development [1].

Quote Request

Request a Quote for (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.